Prop-2-ynyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate

Description

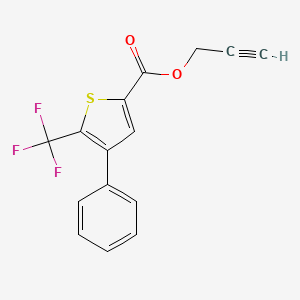

Prop-2-ynyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate is a thiophene-based ester derivative featuring a trifluoromethyl (-CF₃) group and a phenyl substituent on the thiophene ring, with a prop-2-ynyl (propargyl) ester moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the phenyl and propargyl groups contribute to steric and electronic effects, influencing reactivity and intermolecular interactions. This compound is structurally related to intermediates used in medicinal chemistry and materials science, particularly in the synthesis of bioactive molecules or functional polymers .

Properties

IUPAC Name |

prop-2-ynyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F3O2S/c1-2-8-20-14(19)12-9-11(10-6-4-3-5-7-10)13(21-12)15(16,17)18/h1,3-7,9H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWEIWJJZNBDXDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC(=O)C1=CC(=C(S1)C(F)(F)F)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Steglich Esterification

Mitsunobu Reaction

- Reagents : Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) with triphenylphosphine (PPh₃).

- Conditions : Polar aprotic solvents (e.g., THF) under inert atmosphere.

- Advantage : Superior stereochemical control, though less relevant for non-chiral esters.

Alternative Dehydration Route

A patent by Google Patents (WO1998007685A1) describes a method involving sulfuryl chloride (SO₂Cl₂) -mediated dehydration. While this patent focuses on cyclohexene derivatives, the methodology is adaptable to thiophene systems:

Reaction Setup :

- The carboxylic acid intermediate is dissolved in pyridine and DCM.

- Cooled to −78°C, followed by dropwise addition of SO₂Cl₂.

- Exothermic reaction forms an acyl chloride intermediate.

Propargyl Alcohol Quenching :

- Ethanol is added to quench excess SO₂Cl₂.

- The mixture is warmed to 0°C, and propargyl alcohol is introduced for esterification.

Purification :

Optimization and Challenges

Side Reactions

Solvent and Temperature Effects

- Polar Aprotic Solvents : DCM or THF optimizes SO₂Cl₂ reactivity while minimizing ester hydrolysis.

- Low Temperatures : Critical (−78°C to −10°C) to control reaction exothermicity and reduce side reactions.

Comparative Analysis of Methods

| Method | Conditions | Yield | Purity | Key Advantage |

|---|---|---|---|---|

| Steglich Esterification | Mild, 0–25°C | 70–85% | >90% | Simplicity, no metal catalysts |

| Mitsunobu Reaction | THF, inert atmosphere | 60–75% | >95% | Stereoselectivity (if applicable) |

| SO₂Cl₂-Mediated Route | −78°C, palladium step | 50–65% | >99% | High purity via metal purification |

Emerging Biocatalytic Approaches

While no direct biocatalytic methods for this compound are reported, recent advances in enzyme-mediated esterification (e.g., lipases) suggest potential future routes. For example, Candida antarctica lipase B (CAL-B) has been used to synthesize structurally similar esters under mild conditions, though yields remain lower (~40–60%) compared to chemical methods.

Chemical Reactions Analysis

Types of Reactions

Prop-2-ynyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form dihydrothiophenes.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and trifluoromethyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiophenes.

Substitution: Various substituted thiophene derivatives depending on the reagents used.

Scientific Research Applications

Prop-2-ynyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Mechanism of Action

The mechanism of action of prop-2-ynyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

Altering Gene Expression: Affecting the expression of genes involved in various physiological and pathological processes.

Comparison with Similar Compounds

Methyl 4-Phenyl-5-(Trifluoromethyl)Thiophene-2-Carboxylate

- Structure : Methyl ester instead of propargyl ester.

- Molecular Weight : 286.27 g/mol (vs. ~298.28 g/mol for the propargyl derivative).

- Reactivity : The methyl ester is less reactive in click chemistry but is a common intermediate for further derivatization.

- Applications: Used as a precursor in synthesizing carboxamidines (e.g., AZ-007) via aminolysis .

Ethyl 4-Phenyl-5-(Trifluoromethyl)Thiophene-2-Carboxylate

Methyl 3-(Chlorosulfonyl)-4-Phenyl-5-(Trifluoromethyl)Thiophene-2-Carboxylate

- Structure : Additional chlorosulfonyl (-SO₂Cl) group at the 3-position.

- Reactivity : The electron-withdrawing -SO₂Cl group enhances electrophilicity, enabling nucleophilic substitution reactions.

- Applications: Potential use in synthesizing sulfonamide derivatives for pharmaceutical screening .

5-(1H-Imidazol-4-yl)-4-Phenyl-Thiophene-2-Carboxamidine (AZ-007)

- Structure : Carboxamidine group replaces the ester.

- Properties : Increased basicity and hydrogen-bonding capacity, enhancing interactions with biological targets.

- Applications : Investigated as a protein-protein interaction (PPI) stabilizer in drug discovery .

Physicochemical and Spectral Properties

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Melting Point (°C) | Solubility Profile |

|---|---|---|---|---|

| Prop-2-ynyl 4-phenyl-5-(CF₃)thiophene-2-carboxylate | ~298.28 | Propargyl ester, -CF₃, phenyl | Not reported | Likely low aqueous solubility |

| Methyl 4-phenyl-5-(CF₃)thiophene-2-carboxylate | 286.27 | Methyl ester, -CF₃, phenyl | Not reported | Moderate in organic solvents |

| Ethyl 4-phenyl-5-(CF₃)thiophene-2-carboxylate | 300.30 | Ethyl ester, -CF₃, phenyl | Not reported | High in DMSO, CHCl₃ |

| Methyl 3-(SO₂Cl)-4-phenyl-5-(CF₃)thiophene-2-carboxylate | 363.78 | -SO₂Cl, methyl ester | Not reported | Reactive, handled in anhydrous conditions |

Biological Activity

Prop-2-ynyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate is a compound of interest due to its unique structural characteristics and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, making them more effective in various biological applications. This article delves into the biological activity of this compound, synthesizing findings from diverse sources.

- Molecular Formula : C15H9F3O2S

- Molecular Weight : 310.29 g/mol

- CAS Number : 256414-56-9

Biological Activity Overview

The biological activity of this compound has been explored primarily through its interaction with various biological targets, including enzymes and receptors.

Enzyme Inhibition

Recent studies have indicated that compounds containing trifluoromethyl groups can act as potent inhibitors of certain enzymes. For example, docking studies have shown that similar thiophene derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the regulation of neurotransmitter levels in the nervous system .

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Acetylcholinesterase (AChE) | Competitive | 0.375 |

| Butyrylcholinesterase (BChE) | Non-competitive | 1.53 |

Case Studies and Research Findings

- Synthesis and Activity : A study demonstrated the synthesis of various trifluoromethyl-substituted thiophenes, including this compound. The synthesized compounds were evaluated for their biological activity, revealing significant inhibitory effects on AChE and BChE, suggesting potential applications in treating neurodegenerative diseases .

- Docking Studies : Computational studies have indicated that the trifluoromethyl group enhances binding affinity to AChE, potentially leading to increased efficacy as a therapeutic agent against Alzheimer’s disease. The molecular docking results showed favorable interactions between the compound and the active site of AChE, supporting its role as a potential inhibitor .

- Toxicological Assessments : Toxicity studies on related thiophene derivatives have shown variable effects depending on the substitution pattern. It is crucial to evaluate the safety profile of this compound through comprehensive toxicological assessments before any clinical application .

Q & A

Q. How do steric effects from the phenyl and propargyl groups influence regioselectivity in further derivatization?

- Methodological Answer :

- Electrophilic substitution : The phenyl group directs electrophiles to the 3-position of the thiophene, while the propargyl ester sterically hinders adjacent positions. Validate via NOESY NMR .

- Cross-coupling reactions : Suzuki-Miyaura coupling at the 5-position (trifluoromethyl as a directing group) uses Pd(PPh) and arylboronic acids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.